molecular formula C8H17N2O B018809 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol CAS No. 34272-83-8

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

Cat. No.: B018809
CAS No.: 34272-83-8
M. Wt: 157.23 g/mol
InChI Key: CGKOJRBANWWHCG-UHFFFAOYSA-N
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Description

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is an organic compound with the molecular formula C8H18N2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with amino and hydroxyl groups, as well as four methyl groups.

Mechanism of Action

Target of Action

It’s known that this compound is a nitroxide radical , which suggests it may interact with other radicals or oxidative species within biological systems.

Mode of Action

As a nitroxide radical, it may interact with other radicals or oxidative species, potentially acting as a scavenger to neutralize these reactive entities .

Biochemical Pathways

Given its potential role as a radical scavenger , it may influence pathways involving oxidative stress and related cellular processes.

Result of Action

As a potential radical scavenger , it may help mitigate oxidative stress and related cellular damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of nitroxide radicals, which are highly reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl: Similar in structure but lacks the hydroxyl group.

    3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Contains a carbamoyl group instead of an amino group.

    3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Contains a maleimido group, used as a spin label

Uniqueness: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable radicals. This makes it particularly useful in applications requiring precise molecular labeling and structural analysis .

Properties

CAS No.

34272-83-8

Molecular Formula

C8H17N2O

Molecular Weight

157.23 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine

InChI

InChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3

InChI Key

CGKOJRBANWWHCG-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1O)(C)C)N)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)N)C

34272-83-8
2154-36-1

Synonyms

3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  2,2,5,5-Tetramethyl-3-aminopyrrolidin-1-oxy;  3-Amino-2,2,5,5-tetramethylpyrrolidine Nitroxide;  5-Tempamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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